2-Fluorophenethylisocyanide
Overview
Description
2-Fluorophenethylisocyanide is a chemical compound with the molecular formula C9H8FN It is a derivative of phenethylamine where a fluorine atom is attached to the benzene ring and an isocyanide group is attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenethylisocyanide can be synthesized through several synthetic routes. One common method involves the reaction of 2-fluorophenylacetonitrile with ammonia in the presence of a suitable catalyst. The reaction conditions typically include high temperatures and pressures to facilitate the formation of the isocyanide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenethylisocyanide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2-fluorophenylacetic acid.
Reduction: Reduction reactions can produce 2-fluorophenylethylamine.
Substitution: Substitution reactions can result in the formation of various substituted isocyanides.
Scientific Research Applications
2-Fluorophenethylisocyanide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems and as a tool in molecular biology research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluorophenethylisocyanide exerts its effects involves its interaction with molecular targets and pathways. The isocyanide group can act as a ligand, binding to metal ions or enzymes, and influencing biological processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
2-Fluorophenethylisocyanide is similar to other isocyanides and fluorinated compounds. Some similar compounds include:
2-Fluorophenyl isocyanate: This compound differs by the position of the fluorine atom and the isocyanate group.
Phenethylisocyanide: This compound lacks the fluorine atom present in this compound.
3-Fluorophenethylisocyanide: This compound has the fluorine atom at a different position on the benzene ring.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the isocyanide group, which can influence its reactivity and biological activity differently compared to similar compounds.
Properties
IUPAC Name |
1-fluoro-2-(2-isocyanoethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKNCHUYYFFYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374630 | |
Record name | 2-Fluorophenethylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-62-2 | |
Record name | 1-Fluoro-2-(2-isocyanoethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730964-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluorophenethylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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